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Compound of Interest

Compound Name: PDDC

Cat. No.: B1200018 Get Quote

For researchers and drug development professionals, this guide provides an objective

comparison of the nSMase2 inhibitor, PDDC, against other alternatives, supported by available

preclinical experimental data. The information is presented to aid in the evaluation of its

therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's

disease.

Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-

yl)carbamate, or PDDC, is a first-in-class, potent, selective, and orally bioavailable inhibitor of

neutral sphingomyelinase 2 (nSMase2) that can penetrate the brain.[1][2][3] The enzyme

nSMase2 is crucial in the biogenesis of extracellular vesicles (EVs) and the production of

ceramide, both of which are implicated in the pathology of several neurological disorders.[1][4]

Preclinical studies have demonstrated the potential of PDDC in models of Alzheimer's disease

and neuroinflammation.[2][5][6]

Comparative Analysis of PDDC and Alternative
nSMase2 Inhibitors
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis

for comparing PDDC with other known nSMase2 inhibitors, such as GW4869 and cambinol.
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Feature PDDC GW4869 Cambinol

Potency (IC50) ~300 nM[1][2] Micromolar range[7]

More potent than

GW4869, but also a

SIRT1/2 inhibitor[8]

Oral Bioavailability Excellent (~88%)[3][7] Poor[7]
Information not readily

available

Brain Penetration

Excellent

(AUCbrain/AUCplasm

a = 0.60)[3][7]

Limited[7]
Information not readily

available

Selectivity
Selective for

nSMase2[7]
Lacks specificity[9]

Also inhibits sirtuins

(SIRT1/SIRT2)[8]

In Vivo Efficacy

Reverses cognitive

impairment in AD

mouse models[2],

reduces EV release in

vivo[7][10]

Reduces tau

propagation in

vitro[11]

Neuroprotective

properties, protects

against inflammation

in vivo[12]

Toxicity Profile

Well-tolerated in mice,

with no significant

changes in liver or

kidney toxicity

markers[13]

Information on in vivo

toxicity is limited

Information on in vivo

toxicity is limited

Mechanism of Action and Signaling Pathways
PDDC acts as a non-competitive inhibitor of nSMase2.[1][7] This enzyme catalyzes the

hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][14] By inhibiting nSMase2,

PDDC reduces the production of ceramide, a bioactive lipid involved in various cellular

processes including apoptosis and inflammation.[11][14] Furthermore, this inhibition leads to a

decrease in the release of extracellular vesicles (EVs), which are thought to play a role in the

propagation of pathogenic proteins like hyperphosphorylated tau in Alzheimer's disease.[11]

[15]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8025741/
https://www.researchgate.net/publication/340713561_Novel_Human_Neutral_Sphingomyelinase_2_Inhibitors_as_Potential_Therapeutics_for_Alzheimer's_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Cambinol-Neutral-Spingomyelinase-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/31273753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pubmed.ncbi.nlm.nih.gov/31273753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://www.researchgate.net/figure/Prototype-nSMase-inhibitors-Table-showing-the-most-well-known-nSMase-inhibitors-their_fig8_277962371
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/Cambinol-Neutral-Spingomyelinase-Inhibitors-Cognitive-Vitality-For-Researchers.pdf
https://www.researchgate.net/publication/340713561_Novel_Human_Neutral_Sphingomyelinase_2_Inhibitors_as_Potential_Therapeutics_for_Alzheimer's_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8919377/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172027/
https://drugdiscovery.jhu.edu/our-projects/smase/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10371082/
https://www.benchchem.com/product/b1200018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6780992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8025741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3405913/
https://www.benchchem.com/product/b1200018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3405913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12172027/
https://pure.johnshopkins.edu/en/publications/inhibiting-tau-induced-elevated-nsmase2-activity-and-ceramides-is/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The nSMase2 pathway is also linked to inflammatory signaling, particularly through the TNF-α

receptor.[14][16] Activation of nSMase2 can be triggered by various inflammatory stimuli, and

its inhibition may therefore have anti-inflammatory effects.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200018?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

